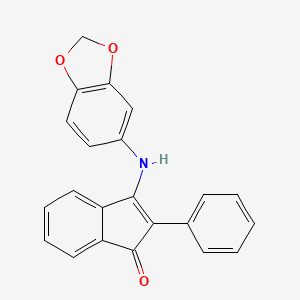

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one

Description

Molecular Formula: C₂₂H₁₅NO₃ Molecular Weight: 341.37 g/mol Structural Features: This compound consists of a 1H-inden-1-one core substituted at position 2 with a phenyl group and at position 3 with an amino-linked 1,3-benzodioxol moiety.

Properties

IUPAC Name |

3-(1,3-benzodioxol-5-ylamino)-2-phenylinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15NO3/c24-22-17-9-5-4-8-16(17)21(20(22)14-6-2-1-3-7-14)23-15-10-11-18-19(12-15)26-13-25-18/h1-12,23H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHAYMIDBMWXLHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC3=C(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one typically involves a multi-step process. One common method starts with the preparation of the benzodioxole intermediate, which is then coupled with an indene derivative. The key steps include:

Formation of the Benzodioxole Intermediate: This can be achieved through a copper-catalyzed coupling reaction, followed by bromination using N-bromosuccinimide (NBS).

Coupling with Indene Derivative: The benzodioxole intermediate is then coupled with an indene derivative using a palladium-catalyzed C-N cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: The benzodioxole and indene moieties can undergo substitution reactions to introduce new substituents, which can further diversify the compound’s chemical space.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one has several scientific research applications:

Medicinal Chemistry: The compound’s structural features make it a candidate for the development of new anticancer agents.

Biology: It can be used to study the interactions with biological targets, such as enzymes and receptors.

Materials Science: The rigidity and electronic properties of the compound make it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole moiety can interact with various enzymes, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Indenone Derivatives

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Selected Indenone Derivatives

Key Observations :

- The benzodioxol-amino group in the target compound enhances electron density and may improve binding interactions in biological systems compared to methoxy or chloro substituents .

- The planarity of the indenone core is maintained in the target compound and the methylidene derivative (), whereas methoxy-substituted analogs exhibit slight non-planarity due to steric hindrance .

Key Observations :

Key Observations :

Physicochemical and Spectral Properties

- Melting Points: Target compound: Not reported. 3-(3-Methoxyphenyl)-2-phenyl-1H-inden-1-one: 153–155°C . Methylidene derivative: Not reported, but crystallizes in a monoclinic system ().

- NMR Data :

- The target compound’s ¹H NMR (hypothetical): Aromatic protons (δ 6.8–7.6 ppm), benzodioxol protons (δ 5.9–6.1 ppm).

- 3-(3-Methoxyphenyl) analog: Methoxy signal at δ 3.59 ppm; aromatic protons at δ 7.11–7.60 ppm .

Biological Activity

3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one is a synthetic organic compound that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features a benzodioxole moiety, which is often associated with various bioactive molecules, and an indene core that contributes to its rigidity and possible therapeutic effects.

The molecular formula of this compound is C22H15NO3, with a molecular weight of 345.36 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1,3-benzodioxol-5-ylamino)-2-phenylinden-1-one |

| Molecular Formula | C22H15NO3 |

| Molecular Weight | 345.36 g/mol |

| CAS Number | 946387-14-0 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been suggested that this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a potential candidate for anticancer drug development.

Anticancer Properties

Recent studies have demonstrated the compound's efficacy against various cancer cell lines. Notably, it exhibited significant cytotoxicity in vitro, with IC50 values indicating potent activity against multiple cancer types. For example, one study reported that related benzodioxole derivatives demonstrated IC50 values ranging from 26 to 65 µM against different cancer cell lines .

Antidiabetic Activity

Additionally, research indicates that compounds similar to this compound possess antidiabetic properties. In vivo studies using streptozotocin-induced diabetic mice showed significant reductions in blood glucose levels following treatment with related compounds . This suggests potential applications in managing diabetes through enzyme inhibition.

Study on Anticancer Activity

A recent investigation characterized several benzodioxole derivatives for their anticancer properties. The study found that compounds structurally similar to this compound displayed promising results in inhibiting cancer cell growth while showing minimal toxicity towards normal cells (IC50 > 150 µM) .

Study on Antidiabetic Effects

In another study focusing on the antidiabetic effects of benzodioxole derivatives, it was noted that certain compounds significantly inhibited α-amylase activity (IC50 values of 0.85 and 0.68 µM), demonstrating their potential as therapeutic agents for diabetes management .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Anticancer Activity (IC50) | Antidiabetic Activity (α-amylase Inhibition) |

|---|---|---|

| 3-(1,3-benzodioxol-5-ylamino)-2-phenylenone | 26–65 µM | IC50 > 150 µM |

| Benzodioxole derivative A | 30 µM | IC50 = 0.85 µM |

| Benzodioxole derivative B | 15 µM | IC50 = 0.68 µM |

Q & A

Basic: What are the key spectroscopic methods to confirm the molecular structure of 3-(1,3-benzodioxol-5-ylamino)-2-phenyl-1H-inden-1-one?

Answer:

The compound’s structure is validated using ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) in deuterated chloroform (CDCl₃) to resolve proton and carbon environments. For example, aromatic protons in the benzodioxole and phenyl substituents appear as distinct multiplets in δ 7.60–6.83 ppm, while carbonyl groups are confirmed via ¹³C signals at δ ~196 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., 269.06883 g/mol), ensuring molecular formula accuracy (C₁₅H₁₁NO₄).

Basic: What synthetic routes are reported for this compound, and how is purity ensured?

Answer:

A common route involves rhodium-catalyzed cycloadditions of 1H-indene-1,2,3-triones with alkynes, yielding indenone derivatives. Post-synthesis, purification is achieved via silica-gel column chromatography (eluent: hexane/ethyl acetate), with purity confirmed by thin-layer chromatography (TLC) and melting-point analysis (e.g., 153–155°C).

Advanced: How can computational modeling resolve contradictions in crystallographic data for this compound?

Answer:

Discrepancies in bond angles or torsional strain (e.g., C–C–C–C torsion angles ~8.7°) are addressed using SHELXL for refinement against high-resolution X-ray data. For nonplanar puckering in the benzodioxole ring, generalized puckering coordinates (amplitude q, phase φ) are applied to quantify deviations from planarity. Cross-validation with ORTEP-3 ensures accurate 3D visualization of electron density maps.

Advanced: What experimental protocols evaluate its anticancer activity, and how are results interpreted?

Answer:

Antiproliferative activity is assessed using BrdU ELISA assays on HeLa (cervical cancer) and C6 (glioma) cell lines. Compounds showing >50% inhibition at 10 µM are prioritized for dose-response studies (IC₅₀ determination). Synergistic effects are tested via combination indices (e.g., Chou-Talalay method).

Advanced: How do supramolecular interactions influence its solid-state stability?

Answer:

X-ray diffraction reveals π-π stacking between benzodioxole and indenone moieties (centroid distance: 3.4977 Å), stabilizing the crystal lattice. C–H⋯O hydrogen bonds (e.g., 2.4–2.6 Å) further enhance packing efficiency. Thermal stability is quantified via differential scanning calorimetry (DSC), correlating intermolecular forces with decomposition temperatures.

Advanced: What methodologies assess environmental persistence and biodegradation pathways?

Answer:

OECD 301F (manometric respirometry) tests aerobic biodegradability in activated sludge. Hydrolysis rates are measured at pH 7–9 (25°C), while photodegradation is studied under UV light (λ = 254 nm). Soil adsorption coefficients (Kd) are derived via batch equilibrium experiments, informing ecological risk models.

Advanced: How can regioselectivity challenges in functionalizing the indenone core be addressed?

Answer:

Electrophilic aromatic substitution is guided by DFT calculations to predict reactive sites (e.g., C-2 vs. C-4 positions). For example, electron-donating groups (e.g., –OCH₃) at C-3 direct nitration to C-5. Reaction progress is monitored via LC-MS to isolate intermediates.

Advanced: What strategies validate the compound’s role in modulating PIP3-dependent pathways?

Answer:

Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) binding assays (e.g., surface plasmon resonance) quantify affinity (KD). Cellular activity is confirmed via AKT phosphorylation assays in HEK293 cells, with IC₅₀ values compared to reference inhibitors (e.g., LY294002).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.